molecular formula C10H16O4 B219828 (E)-3-(2-hydroxyethylamino)prop-2-enal CAS No. 119864-25-4

(E)-3-(2-hydroxyethylamino)prop-2-enal

Cat. No. B219828
CAS RN: 119864-25-4
M. Wt: 115.13 g/mol
InChI Key: WPWWDPCQTLQNPB-OWOJBTEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-(2-hydroxyethylamino)prop-2-enal is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. It is a versatile compound that can be synthesized using various methods and has been extensively studied for its biochemical and physiological effects.

Scientific Research Applications

(E)-3-(2-hydroxyethylamino)prop-2-enal has been extensively studied for its potential applications in various fields of science. It has been used as a building block for the synthesis of various compounds such as imidazoles, pyrimidines, and quinolines. It has also been used in the synthesis of bioactive compounds such as antitumor agents and antimicrobial agents. In addition, (E)-3-(2-hydroxyethylamino)prop-2-enal has been studied for its potential use in the development of fluorescent probes for imaging applications.

Mechanism of Action

(E)-3-(2-hydroxyethylamino)prop-2-enal exerts its effects through various mechanisms. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been shown to have antimicrobial activity by disrupting the bacterial cell membrane. In addition, (E)-3-(2-hydroxyethylamino)prop-2-enal has been studied for its potential use as a fluorescent probe for imaging applications due to its ability to undergo a Schiff base reaction with aldehydes and ketones.
Biochemical and Physiological Effects
(E)-3-(2-hydroxyethylamino)prop-2-enal has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been shown to have antimicrobial activity by disrupting the bacterial cell membrane. In addition, (E)-3-(2-hydroxyethylamino)prop-2-enal has been studied for its potential use as a fluorescent probe for imaging applications due to its ability to undergo a Schiff base reaction with aldehydes and ketones.

Advantages and Limitations for Lab Experiments

(E)-3-(2-hydroxyethylamino)prop-2-enal has several advantages for lab experiments. It is a versatile compound that can be synthesized using various methods and has been extensively studied for its potential applications in various fields of science. In addition, (E)-3-(2-hydroxyethylamino)prop-2-enal has been shown to have potent biological activity, making it a valuable tool for studying biological systems. However, (E)-3-(2-hydroxyethylamino)prop-2-enal also has some limitations. It is a reactive compound that can undergo various chemical reactions, which can complicate its use in lab experiments. In addition, (E)-3-(2-hydroxyethylamino)prop-2-enal can be toxic at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of (E)-3-(2-hydroxyethylamino)prop-2-enal. One direction is the development of new synthesis methods that are more efficient and environmentally friendly. Another direction is the study of (E)-3-(2-hydroxyethylamino)prop-2-enal for its potential use in the development of new antimicrobial agents and antitumor agents. In addition, (E)-3-(2-hydroxyethylamino)prop-2-enal can be further studied for its potential use as a fluorescent probe for imaging applications. Finally, the study of the biochemical and physiological effects of (E)-3-(2-hydroxyethylamino)prop-2-enal can be expanded to better understand its mechanism of action and potential therapeutic applications.
Conclusion
(E)-3-(2-hydroxyethylamino)prop-2-enal is a versatile compound that has gained significant attention in the scientific community due to its unique properties and potential applications. It can be synthesized using various methods and has been extensively studied for its potential applications in various fields of science. (E)-3-(2-hydroxyethylamino)prop-2-enal has been shown to have potent biological activity, making it a valuable tool for studying biological systems. However, (E)-3-(2-hydroxyethylamino)prop-2-enal also has some limitations that need to be addressed in future studies. Overall, (E)-3-(2-hydroxyethylamino)prop-2-enal is a promising compound that has the potential to contribute to various fields of science.

Synthesis Methods

(E)-3-(2-hydroxyethylamino)prop-2-enal can be synthesized using various methods. One of the most common methods is the reaction between glycine and acrolein. The reaction proceeds via a Mannich-type condensation, resulting in the formation of (E)-3-(2-hydroxyethylamino)prop-2-enal. Other methods include the reaction between glycine and acrolein in the presence of a catalyst or using a different precursor such as ethylamine.

properties

CAS RN

119864-25-4

Product Name

(E)-3-(2-hydroxyethylamino)prop-2-enal

Molecular Formula

C10H16O4

Molecular Weight

115.13 g/mol

IUPAC Name

(E)-3-(2-hydroxyethylamino)prop-2-enal

InChI

InChI=1S/C5H9NO2/c7-4-1-2-6-3-5-8/h1-2,4,6,8H,3,5H2/b2-1+

InChI Key

WPWWDPCQTLQNPB-OWOJBTEDSA-N

Isomeric SMILES

C(CO)N/C=C/C=O

SMILES

C(CO)NC=CC=O

Canonical SMILES

C(CO)NC=CC=O

synonyms

N-(2-propenal)ethanolamine

Origin of Product

United States

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